

Biological Activity of Long-Chain Aliphatic Ketones: A Technical Guide

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Compound of Interest

Compound Name: 7-Heptadecanone

CAS No.: 6064-42-2

Cat. No.: B1594541

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Executive Summary

Long-chain aliphatic ketones (LCAKs), particularly methyl ketones ranging from C11 to C15 (e.g., 2-undecanone, 2-tridecanone), represent a potent class of lipophilic signaling molecules and defense metabolites. Unlike their short-chain metabolic counterparts (ketone bodies), LCAKs function primarily through membrane intercalation and specific receptor modulation (e.g., ORs in insects, TRP channels in mammals). This guide synthesizes the physicochemical basis of their activity, detailing their utility as broad-spectrum antimicrobials, arthropod repellents, and emerging cytotoxic agents.

Part 1: Structural Classes & Physicochemical Determinants

The biological efficacy of LCAKs is governed by the Structure-Activity Relationship (SAR), specifically the balance between lipophilicity (LogP) and aqueous solubility.

The "Cutoff Effect" in Bioactivity

Biological activity does not increase linearly with chain length. It follows a parabolic curve known as the "cutoff effect."

- C7–C9 (Medium Chain): High volatility, moderate solubility, rapid metabolism.
- C11–C13 (The "Sweet Spot"): Optimal LogP (approx. 4.0–5.0) for membrane bilayer insertion without becoming trapped in the hydrophobic core or precipitating out of aqueous media.
- >C17 (Very Long Chain): Biologically inert in many assays due to extreme hydrophobicity (LogP > 7.0) and inability to traverse the cell wall/membrane interface.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for selecting ketone chain lengths based on target application.



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Caption: Decision matrix for selecting aliphatic chain lengths based on physicochemical constraints and biological targets.

Part 2: Antimicrobial & Antifungal Mechanisms

LCAKs exhibit significant activity against Gram-positive bacteria (e.g., *S. aureus*) and fungi (*C. albicans*), often outperforming fatty alcohols of similar length.

Mechanism of Action: Membrane Perturbation

The primary mode of action is non-specific membrane disruption.

- **Insertion:** The hydrophobic alkyl tail inserts into the lipid bilayer.
- **Disordering:** The ketone headgroup, being less polar than a hydroxyl group (alcohol), resides deeper in the membrane interface, causing lateral expansion.
- **Leakage:** This disrupts Van der Waals forces between phospholipid tails, increasing membrane fluidity and causing leakage of intracellular K⁺ ions and ATP.

Comparative Efficacy Data

The table below summarizes MIC (Minimum Inhibitory Concentration) trends for methyl ketones against *S. aureus*.



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Validated Protocol: Modified MIC for Lipophilic Ketones

Standard broth microdilution fails for LCAKs due to phase separation. The following protocol ensures emulsification without masking toxicity.

Reagents:

- Mueller-Hinton Broth (MHB)
- Resazurin (0.01%)
- Solvent: DMSO (Dimethyl sulfoxide) or Tween 80 (0.02% final conc).

Workflow:

- Stock Prep: Dissolve ketone in 100% DMSO to 100x the highest desired test concentration.
- Emulsification: Dilute stock 1:100 into MHB containing 0.02% Tween 80. Critical: Vortex vigorously for 30s to create a micro-emulsion.
- Serial Dilution: Perform 2-fold dilutions in the Tween-supplemented MHB.
- Inoculation: Add bacterial suspension (CFU/mL).
- Incubation: 37°C for 18-24h.
- Readout: Add 10µL Resazurin. Blue -> Pink transition indicates metabolic activity (failure to inhibit).

Part 3: Insecticidal & Repellent Activity[1]

LCAKs are the active principles in wild tomato (*Solanum habrochaites*) trichomes, serving as natural pesticides. 2-Undecanone is EPA-registered (BioUD) as a repellent comparable to DEET.

Mechanisms of Arthropod Toxicity

- Olfactory Overload: LCAKs bind to Odorant Receptors (ORs) and Ionotropic Receptors (IRs) in the antennae, triggering avoidance behavior.
- Neurotoxicity: At high concentrations, they inhibit acetylcholinesterase (AChE) or interfere with octopaminergic signaling.

- Suffocation: In larvae, volatile ketones can penetrate the tracheal system, acting as fumigants.

Visualization: Insecticidal Pathway



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Caption: Dual-action pathway of LCAKs acting as both sensory repellents and systemic toxins in arthropods.

Part 4: Emerging Pharmacological Applications

Beyond pests and microbes, LCAKs are being investigated for mammalian pharmacology, specifically in oncology and inflammation.

Cytotoxicity and Cancer

While distinct from metabolic "ketone bodies" (like

-hydroxybutyrate), long-chain ketones exhibit cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

- Mechanism: Similar to antimicrobial action, they disrupt the mitochondrial membrane potential (

), leading to the release of Cytochrome C and activation of the intrinsic apoptotic pathway (Caspase-9/3 cascade).

- Selectivity: A major challenge. LCAKs often lack selectivity between neoplastic and normal cells unless functionalized (e.g., Mannich base derivatives) to target specific transporters.

Anti-inflammatory Potential

2-Undecanone has shown potential to inhibit phospholipase A2 (PLA2) and COX-2 expression in macrophage models, likely by interfering with the lipid signaling cascade upstream of arachidonic acid release.

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